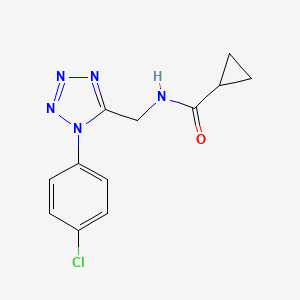

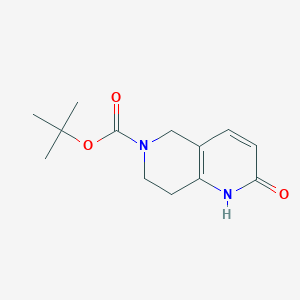

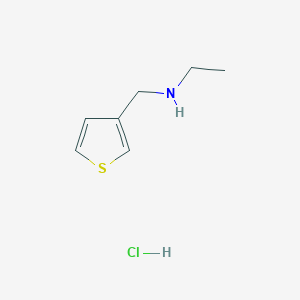

![molecular formula C18H12ClN3S B2928916 3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile CAS No. 338417-86-0](/img/structure/B2928916.png)

3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile (CBP) is a novel synthetic compound, which has been studied extensively due to its potential as a therapeutic agent. CBP has been characterized as a small molecule inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain pathways.

Scientific Research Applications

Medicinal Chemistry

This compound has been identified as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor . Inhibitors of this enzyme are significant because they play a role in the development of metabolic-related disorders such as diabetes, obesity, and hyperlipidemia . The compound’s structure allows for the exploration of binding interactions at the enzyme’s active site, which is crucial for the design of new therapeutic agents .

Organic Synthesis

The intricate structure of 3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile offers a unique blend of reactivity and selectivity, making it a valuable asset in organic synthesis. Its potential for creating new molecular scaffolds can lead to the development of novel organic compounds with diverse biological activities.

Biochemical Research

The compound’s ability to form stable crystal structures and its interactions at the molecular level provide insights into its biochemical applications . It can be used to study enzyme inhibition and the molecular basis of drug-receptor interactions, which are fundamental aspects of biochemical research.

Pharmacological Research

As a potential inhibitor of 11β-HSD1, 3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile has implications in pharmacological research related to the treatment of diseases associated with cortisol excess . Its role in the modulation of therapeutic indices and bioavailability makes it a candidate for further drug design endeavors .

Chemical Engineering

The compound’s versatility and reactivity make it suitable for various chemical engineering applications, such as the synthesis of complex molecules and the development of chemical processes. Its structural properties could be utilized in the design of efficient synthesis pathways for pharmaceuticals and other chemical products.

properties

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-6-phenylpyridazine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3S/c19-16-8-6-13(7-9-16)12-23-18-15(11-20)10-17(21-22-18)14-4-2-1-3-5-14/h1-10H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVQECBUQKQUGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

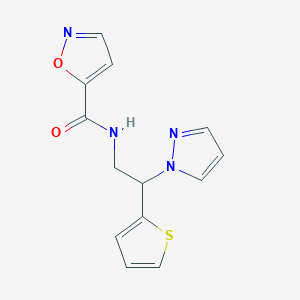

![7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2928837.png)

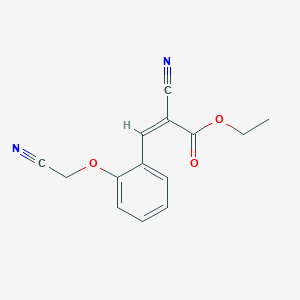

![1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2928842.png)

![3-[[4-(2-Ethoxyacetyl)-3,5-dihydro-2H-1,4-benzoxazepin-8-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2928847.png)

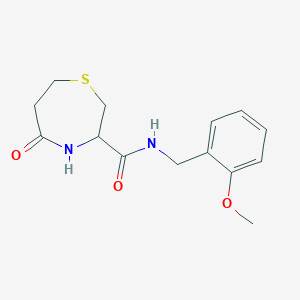

![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2928850.png)

![6,6-dimethyl-9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2928856.png)